L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine
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Overview
Description
L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine is a complex peptide compound with a unique structure. It is composed of multiple amino acids, including lysine, ornithine, proline, and glycine, linked together in a specific sequence. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and proline.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can yield modified peptides with altered disulfide bonds.
Scientific Research Applications
L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysyl-L-prolylglycine can be compared with other peptides that have similar amino acid sequences or structural features. Some similar compounds include:
L-Lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-valyl-L-lysyl-L-valyl-L-tyrosyl-L-proline: Another complex peptide with a similar backbone but different side chains.
L-Lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-glutamic acid: A peptide with a different sequence but containing some of the same amino acids.
The uniqueness of this compound lies in its specific sequence and the resulting biological and chemical properties, which can differ significantly from those of similar compounds.
Properties
CAS No. |
878140-43-3 |
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Molecular Formula |
C36H67N13O8 |
Molecular Weight |
810.0 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H67N13O8/c37-16-4-1-10-23(40)30(52)45-24(11-2-5-17-38)31(53)46-26(13-7-19-43-36(41)42)35(57)49-21-9-15-28(49)33(55)47-25(12-3-6-18-39)34(56)48-20-8-14-27(48)32(54)44-22-29(50)51/h23-28H,1-22,37-40H2,(H,44,54)(H,45,52)(H,46,53)(H,47,55)(H,50,51)(H4,41,42,43)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI Key |
TXDZZFQWSZLZBJ-QUQVWLGBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
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